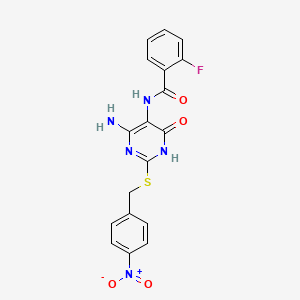

N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

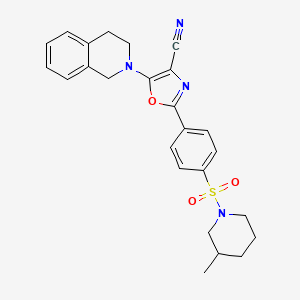

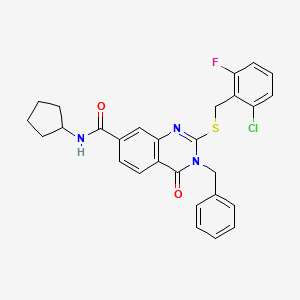

The compound is a complex organic molecule that contains several functional groups, including an amine group (-NH2), a nitro group (-NO2), a thioether group (-S-), a pyrimidine ring (a six-membered ring with two nitrogen atoms), and a benzamide group (a benzene ring attached to a carboxamide group). Each of these functional groups contributes to the overall properties of the molecule .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the nitro group could be introduced through a nitration reaction, and the amine group could be introduced through a reduction of a nitro group . The thioether group could be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic benzene ring and the pyrimidine ring would likely contribute to the compound’s stability .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. For example, the amine group could participate in acid-base reactions, the nitro group could be reduced to an amine, and the thioether group could be oxidized .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar amine, nitro, and carboxamide groups could make the compound soluble in polar solvents .Wissenschaftliche Forschungsanwendungen

Bioactivation and DNA Interaction : Knox et al. (1991) investigated a compound closely related to N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide, focusing on its bioactivation and ability to form DNA-DNA interstrand crosslinks. They found that the compound can become DNA reactive through non-enzymatic reactions with certain coenzymes, highlighting its potential for DNA targeting (Knox, Friedlos, Marchbank, & Roberts, 1991).

Antitumor Efficacy and Nucleoside Transporter Binding : Robins et al. (2010) explored the synthesis of similar compounds and their binding to human equilibrative nucleoside transporter 1 (hENT1). Their research demonstrated the potential of these compounds in predicting the antitumor efficacy of drugs like gemcitabine (Robins, Peng, Damaraju, Mowles, Barron, Tackaberry, Young, & Cass, 2010).

Enzymatic Reduction and Cytotoxicity : Palmer et al. (1995) studied a novel bioreductive drug with structural similarities, focusing on its selective toxicity for hypoxic cells due to enzymatic reduction. They provided insights into the reduction chemistry of such compounds and their potential toxic effects in hypoxic tumor cells (Palmer, van Zijl, Denny, & Wilson, 1995).

Inhibitors of Thymidylate Synthase and Antitumor Agents : Gangjee et al. (2004) synthesized analogs that act as inhibitors of thymidylate synthase, a key enzyme for DNA synthesis, demonstrating their effectiveness as antitumor agents (Gangjee, Jain, McGuire, & Kisliuk, 2004).

Positron Emission Tomography (PET) Ligand Development : Yamasaki et al. (2011) developed a new PET ligand for imaging metabotropic glutamate receptor subtype 1 (mGluR1), using a derivative of the compound of interest. This highlights its potential application in neuroimaging and understanding neurological disorders (Yamasaki, Fujinaga, Yoshida, Kumata, Yui, Kawamura, Hatori, Fukumura, & Zhang, 2011).

Nitroreductase Enzyme and Antitumor Effects : Knox et al. (1988) identified a nitroreductase enzyme in cells that activates a related compound, leading to DNA interstrand crosslinking, which is crucial for its antitumor effects (Knox, Boland, Friedlos, Coles, Southan, & Roberts, 1988).

Nucleoside Transport Inhibition : Tromp et al. (2004) studied analogues of a similar compound as inhibitors of the nucleoside transport protein ENT1, revealing potential applications in modulating nucleoside transport and therapeutic effects (Tromp, van Ameijde, Pütz, Sundermann, Sundermann, von Frijtag Drabbe Künzel, & IJzerman, 2004).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[4-amino-2-[(4-nitrophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN5O4S/c19-13-4-2-1-3-12(13)16(25)21-14-15(20)22-18(23-17(14)26)29-9-10-5-7-11(8-6-10)24(27)28/h1-8H,9H2,(H,21,25)(H3,20,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKHZQXSWHHRSSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=C(N=C(NC2=O)SCC3=CC=C(C=C3)[N+](=O)[O-])N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[cyano(2-fluorophenyl)methyl]-3-[(dimethylcarbamoyl)amino]benzamide](/img/structure/B2822117.png)

![5-(4-Chlorophenyl)-4-hydrazinylthieno[2,3-d]pyrimidine](/img/structure/B2822119.png)

![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2822122.png)

![7-[(2E)-but-2-en-1-yl]-8-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![2-((4-fluorophenyl)thio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2822128.png)

![2-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2822129.png)

![N-(4-phenoxyphenyl)-2-[(6-piperidin-1-ylpyrimidin-4-yl)thio]acetamide](/img/structure/B2822130.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2822135.png)

![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(thiophen-2-yl)urea](/img/structure/B2822137.png)